molecular formula C13H16N2O B2925424 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one CAS No. 2179723-63-6

1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one

カタログ番号 B2925424
CAS番号: 2179723-63-6
分子量: 216.284
InChIキー: DZTNDPZTBJEPGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely studied for its potential applications in scientific research. It was first synthesized in 1983 by the pharmaceutical company Hoffmann-La Roche, and since then, it has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the benzodiazepine site, 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 enhances the effects of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been shown to have a variety of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.

実験室実験の利点と制限

One advantage of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor, which allows for targeted investigation of this receptor system. However, one limitation of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 is its partial agonist activity, which can complicate interpretation of results and make it difficult to compare its effects to those of full agonists or antagonists.

将来の方向性

There are several potential future directions for research on 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513, including investigations of its effects on different subtypes of the GABA-A receptor and its potential therapeutic applications in the treatment of anxiety, insomnia, and other disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 and its effects on other neurotransmitter systems.

合成法

The synthesis of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one. This intermediate is then reacted with methyl iodide to form 1-(2-chlorophenyl)-3-methoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, which is subsequently reacted with propargyl bromide to form 1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one.

科学的研究の応用

1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system, which is the primary target of benzodiazepines. It has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor, and its effects on receptor function have been studied extensively.

特性

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)15-10-6-9-14(2)11-7-4-5-8-12(11)15/h3-5,7-8H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTNDPZTBJEPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。